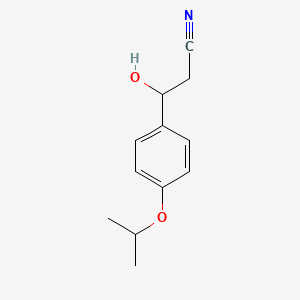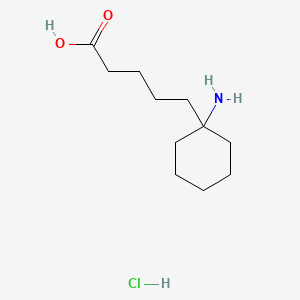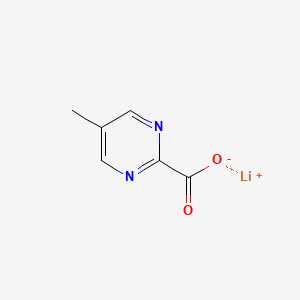
Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that features a lithium ion coordinated to a complex organic moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate typically involves the reaction of 3-chloro-1,2-thiazole with difluoroacetic acid in the presence of a lithium base. The reaction conditions may include:
- Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
- Temperature: Controlled temperatures ranging from -10°C to 25°C.
- Catalysts: Use of catalysts such as lithium diisopropylamide (LDA) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and ensuring safety protocols are in place.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The chloro group in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiazole ring.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its biological activity and potential therapeutic effects.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium 2-(3-chloro-1,2-thiazol-4-yl)acetate
- Lithium 2-(3-chloro-1,2-thiazol-4-yl)-2-fluoroacetate
- Lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-dichloroacetate
Uniqueness
Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate is unique due to the presence of both chloro and difluoro groups, which may confer distinct chemical and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C5HClF2LiNO2S |
|---|---|
Poids moléculaire |
219.5 g/mol |
Nom IUPAC |
lithium;2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C5H2ClF2NO2S.Li/c6-3-2(1-12-9-3)5(7,8)4(10)11;/h1H,(H,10,11);/q;+1/p-1 |
Clé InChI |
UOYJFYPWEOGWMU-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=C(C(=NS1)Cl)C(C(=O)[O-])(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-methoxy-phenyl)-propionic acid](/img/structure/B13476480.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13476487.png)

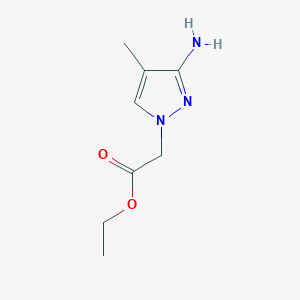

![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)

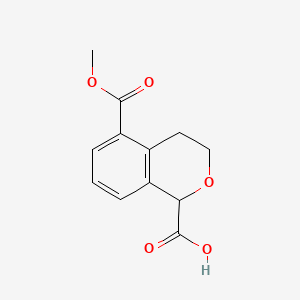
![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)
